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Compound of Interest

Compound Name:
2-Chloro-N-methoxy-N-

methylnicotinamide

Cat. No.: B1599826 Get Quote

In the landscape of modern pharmaceutical and agrochemical synthesis, the precise and

controlled formation of carbon-carbon bonds is paramount. 2-Chloro-N-methoxy-N-
methylnicotinamide, a specialized derivative of nicotinic acid, represents a key intermediate

engineered for this purpose. Its chemical identity is defined by the presence of a Weinreb

amide functional group, formally an N-methoxy-N-methylamide.

The Weinreb amide is not merely another amide; it is a sophisticated synthetic tool that allows

for the conversion of a carboxylic acid derivative into a ketone or an aldehyde with high fidelity.

[1][2] Unlike more reactive acylating agents that are prone to over-addition with organometallic

reagents, the Weinreb amide forms a stable, chelated tetrahedral intermediate. This

intermediate resists further nucleophilic attack and collapses to the desired ketone only upon

acidic workup. This controlled reactivity makes 2-Chloro-N-methoxy-N-methylnicotinamide a

valuable precursor for creating complex molecular architectures, particularly in the synthesis of

novel bioactive compounds.

This guide provides a comprehensive overview of the synthesis and detailed spectroscopic

analysis of this important building block. While direct experimental spectra for this specific

compound are not widely published, this document leverages established principles of

spectroscopy and data from analogous structures to present a robust, predictive

characterization. This approach is designed to equip researchers with the knowledge to

confidently synthesize and identify this compound and similar structures in a laboratory setting.
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Synthesis and Experimental Protocols
The synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide is most reliably achieved from

its corresponding carboxylic acid, 2-chloronicotinic acid. The procedure involves the formation

of a more reactive acylating agent, typically an acid chloride, followed by reaction with N,O-

dimethylhydroxylamine.

Experimental Protocol: Synthesis of 2-Chloro-N-
methoxy-N-methylnicotinamide

Activation of 2-Chloronicotinic Acid:

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-

chloronicotinic acid (1.0 eq).

Suspend the acid in a suitable anhydrous solvent such as dichloromethane (DCM) or

toluene (approx. 0.5 M).

Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of

dimethylformamide (DMF, 1-2 drops).

Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is

complete when gas evolution (CO₂, CO, HCl) ceases.

Expert Insight: The use of oxalyl chloride is advantageous as its byproducts are gaseous,

simplifying purification. The DMF catalyst is essential for the formation of the reactive

Vilsmeier reagent in situ.

Formation of the Weinreb Amide:

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in

anhydrous DCM.

Cool the solution to 0 °C and add a non-nucleophilic base, such as pyridine or

triethylamine (2.5 eq), dropwise.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1599826?utm_src=pdf-body
https://www.benchchem.com/product/b1599826?utm_src=pdf-body
https://www.benchchem.com/product/b1599826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add the solution of 2-chloronicotinoyl chloride from step 1 to the N,O-

dimethylhydroxylamine solution at 0 °C.

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by thin-layer

chromatography (TLC).

Trustworthiness: The use of excess base is critical to first neutralize the hydrochloride salt

and then to scavenge the HCl generated during the amidation reaction, driving the

equilibrium towards the product.

Workup and Purification:

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

Separate the organic layer and extract the aqueous layer twice with DCM.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel, typically using a

hexane/ethyl acetate gradient, to yield 2-Chloro-N-methoxy-N-methylnicotinamide as a

solid or oil.

Workflow for Synthesis
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Step 1: Acid Activation

Step 2: Amide Formation
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Amidation
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2-Chloro-N-methoxy-
N-methylnicotinamide
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Caption: Synthetic workflow for 2-Chloro-N-methoxy-N-methylnicotinamide.

Spectroscopic Analysis and Data Interpretation
The following sections detail the predicted spectral data for 2-Chloro-N-methoxy-N-
methylnicotinamide. These predictions are based on the fundamental principles of each
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spectroscopic technique and analysis of structurally similar compounds.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the

pyridine ring and the methyl groups of the Weinreb amide.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.55
dd (J ≈ 4.8, 1.8

Hz)
1H H6

The proton ortho

to the pyridine

nitrogen is

deshielded and

shows coupling

to H5 and H4.

~7.80
dd (J ≈ 7.6, 1.8

Hz)
1H H4

The proton ortho

to the chloro

group is

deshielded and

shows coupling

to H5 and H6.

~7.40
dd (J ≈ 7.6, 4.8

Hz)
1H H5

The proton meta

to both the

nitrogen and

chloro group,

showing coupling

to H4 and H6.

~3.75 s 3H N-OCH₃

The methoxy

protons are

typically found in

this region,

appearing as a

sharp singlet.

~3.35 s 3H N-CH₃

The N-methyl

protons are also

a sharp singlet,

slightly upfield

from the methoxy

group.
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Solvent: CDCl₃

Reference: TMS (δ 0.00)

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~167.0 C=O

The carbonyl carbon of the

Weinreb amide is expected in

this region.

~152.0 C2

The carbon bearing the

chlorine atom is significantly

deshielded.

~149.5 C6
The carbon ortho to the

pyridine nitrogen is deshielded.

~138.0 C4 Aromatic CH carbon.

~127.0 C3
The carbon attached to the

amide group.

~123.0 C5 Aromatic CH carbon.

~61.5 N-OCH₃

The methoxy carbon is

characteristic of Weinreb

amides.

~34.0 N-CH₃

The N-methyl carbon, often

broader due to restricted

rotation.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
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Predicted
Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~1670 Strong C=O Stretch

This is a characteristic

strong absorption for a

tertiary amide

(Weinreb amide).

~1580, 1450 Medium C=C, C=N Stretch

Aromatic ring

vibrations of the

pyridine moiety.

~1180 Medium C-N Stretch
Stretching vibration of

the amide C-N bond.

~1020 Medium N-O Stretch

Characteristic stretch

for the N-methoxy

group.

~780 Strong C-Cl Stretch
Absorption for the

carbon-chlorine bond.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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m/z Value Interpretation Rationale

200/202 [M]⁺, Molecular Ion

The presence of a ~3:1 ratio

for the M and M+2 peaks is the

characteristic isotopic

signature of one chlorine atom.

172/174 [M - CO]⁺

Loss of carbon monoxide is a

common fragmentation

pathway for aromatic

carbonyls.

141 [M - N(OCH₃)CH₃]⁺

Cleavage of the amide bond to

form the 2-chloronicotinoyl

cation.

111/113 [C₅H₃NCl]⁺
Further fragmentation of the

pyridine ring.

59 [N(OCH₃)CH₃]⁺

The fragment corresponding to

the N,O-

dimethylhydroxylamine portion.

Predicted Mass Spectrum Fragmentation

[M]⁺
m/z 200/202

[M - CO]⁺
m/z 172/174

- CO

[M - N(OCH₃)CH₃]⁺
m/z 141

- •N(OCH₃)CH₃

[N(OCH₃)CH₃]⁺
m/z 59

Amide Cleavage

[C₅H₃NCl]⁺
m/z 111/113

- CO
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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